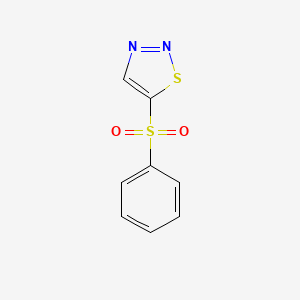
5-(Phenylsulfonyl)-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenylsulfonyl)-1,2,3-thiadiazole: is an organic compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of phenylsulfonyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in a solvent like ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Phenylsulfonyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-(Phenylsulfonyl)-1,2,3-thiadiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Medicine: Research has explored the use of this compound derivatives in the development of new pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(Phenylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The thiadiazole ring also contributes to the compound’s ability to interact with nucleic acids and proteins, further enhancing its biological activity.
Comparaison Avec Des Composés Similaires
5-(Phenylsulfonyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar structure but with an additional sulfonamide group, which can alter its chemical and biological properties.
Phenylsulfonyl-substituted oxazoles: These compounds share the phenylsulfonyl group but have a different heterocyclic core, leading to different reactivity and applications.
Uniqueness: 5-(Phenylsulfonyl)-1,2,3-thiadiazole is unique due to its specific ring structure and the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
5-(benzenesulfonyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c11-14(12,8-6-9-10-13-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSAGIOMIQCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2856370.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)
![N-(3-methylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2856375.png)
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-ethylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2856376.png)
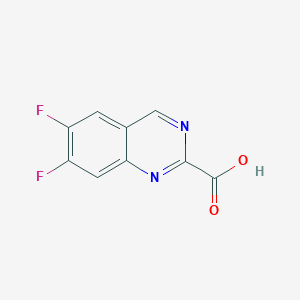
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2856379.png)
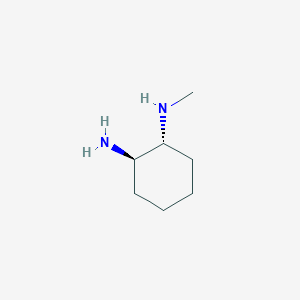
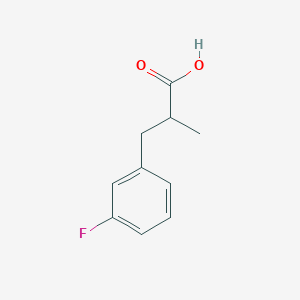
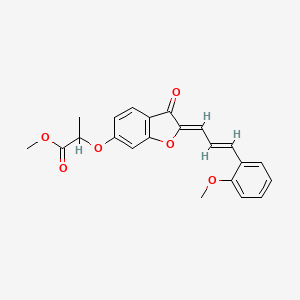
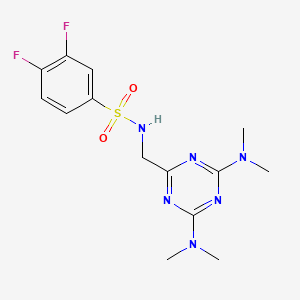
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)
